Biotin-36-dutp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

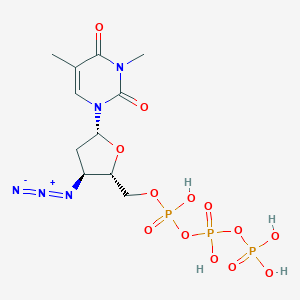

Biotin-36-dUTP is a modified nucleotide used in scientific research for various applications. It is a biotinylated deoxyuridine triphosphate that can be incorporated into DNA during polymerase chain reaction (PCR) amplification. This modification allows for the detection and purification of the DNA product using streptavidin-coated beads or plates.

Mecanismo De Acción

Biotin-36-dUTP is incorporated into DNA during Biotin-36-dutp amplification by the DNA polymerase enzyme. The biotin moiety allows for the detection and purification of the DNA product using streptavidin-coated beads or plates. The streptavidin-biotin interaction is one of the strongest non-covalent interactions in nature, making it an ideal method for DNA purification.

Biochemical and Physiological Effects:

Biotin-36-dUTP does not have any known biochemical or physiological effects. It is a modified nucleotide designed for use in scientific research and is not intended for use as a drug or therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of biotin-36-dUTP in Biotin-36-dutp amplification offers several advantages over traditional Biotin-36-dutp methods. It allows for the detection and purification of the DNA product using streptavidin-coated beads or plates, which is a fast and efficient method. It also allows for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp. However, the use of biotin-36-dUTP can also have limitations. It can interfere with the amplification of certain DNA sequences and can also lead to non-specific binding of streptavidin to the DNA product.

Direcciones Futuras

There are several future directions for the use of biotin-36-dUTP in scientific research. One potential application is in the detection of DNA methylation. Methylation of cytosine residues in DNA is an important epigenetic modification that plays a role in gene regulation. Biotin-36-dUTP could be used to label methylated DNA for detection and purification. Another potential application is in the detection of DNA damage. Biotin-36-dUTP could be used to label DNA for detection by comet assay or other methods. Finally, biotin-36-dUTP could be used in the development of new Biotin-36-dutp-based assays for the detection of infectious agents or genetic diseases.

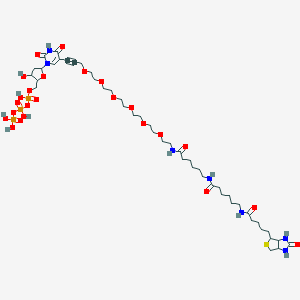

Métodos De Síntesis

Biotin-36-dUTP is synthesized by the reaction of biotin-N-hydroxysuccinimide ester with 5'-amino-dUTP in the presence of triethylamine. The resulting biotinylated dUTP is then purified by HPLC and characterized by NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

Biotin-36-dUTP is commonly used in molecular biology research for a variety of applications. It can be used for labeling DNA probes for in situ hybridization, detection of DNA damage by comet assay, and for the detection of DNA methylation. It can also be used for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp.

Propiedades

Número CAS |

145396-04-9 |

|---|---|

Nombre del producto |

Biotin-36-dutp |

Fórmula molecular |

C46H78N7O24P3S |

Peso molecular |

1238.1 g/mol |

Nombre IUPAC |

[[5-[2,4-dioxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C46H78N7O24P3S/c54-36-30-42(75-37(36)32-74-79(64,65)77-80(66,67)76-78(61,62)63)53-31-34(44(58)52-46(53)60)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-49-41(57)13-4-2-8-15-47-39(55)12-3-1-7-16-48-40(56)14-6-5-11-38-43-35(33-81-38)50-45(59)51-43/h31,35-38,42-43,54H,1-8,11-30,32-33H2,(H,47,55)(H,48,56)(H,49,57)(H,64,65)(H,66,67)(H2,50,51,59)(H,52,58,60)(H2,61,62,63) |

Clave InChI |

XCTWELOHSVXDPX-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Sinónimos |

biotin-36-dUTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)